molecular formula C9H10BrNO B1526502 3-Bromo-2-(cyclopropylmethoxy)pyridine CAS No. 1249861-27-5

3-Bromo-2-(cyclopropylmethoxy)pyridine

Cat. No.: B1526502
CAS No.: 1249861-27-5
M. Wt: 228.09 g/mol
InChI Key: RAPPABSFXUIOHQ-UHFFFAOYSA-N
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Description

3-Bromo-2-(cyclopropylmethoxy)pyridine is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-Bromo-2-(cyclopropylmethoxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form stable complexes with these biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact metabolic pathways, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to specific sites on enzymes or proteins, leading to inhibition or activation of their activity. This binding may result in conformational changes in the biomolecules, altering their function. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects are observed, where a certain dosage level triggers significant changes in cellular and biochemical responses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to alterations in the production and utilization of specific metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in these subcellular locations can influence its interactions with biomolecules and its overall biochemical effects .

Biological Activity

3-Bromo-2-(cyclopropylmethoxy)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant case studies, presenting a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrNC_{10}H_{10}BrN with a molecular weight of approximately 227.1 g/mol. The compound features a bromine atom at the 3-position and a cyclopropylmethoxy group at the 2-position of the pyridine ring, which contributes to its unique chemical properties and biological activities.

Enzyme Inhibition

Research indicates that compounds similar to this compound may exhibit enzyme inhibitory activities. For example, studies on related pyridine derivatives have shown potential as phosphodiesterase (PDE) inhibitors, which play a crucial role in various signaling pathways related to inflammation and cell proliferation . The inhibition of PDE4 has been linked to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Neuropharmacological Effects

Some pyridine derivatives have been investigated for their neuropharmacological effects, particularly their potential as cannabinoid receptor antagonists. This suggests that this compound may also interact with the endocannabinoid system, which could be beneficial for treating various neurological disorders .

Synthesis and Optimization

The synthesis of this compound typically involves nucleophilic substitution reactions where brominated pyridines are reacted with cyclopropylmethanol under basic conditions. Optimization of the reaction conditions can significantly enhance yield and purity. For instance, adjusting solvent systems and reaction temperatures can lead to improved outcomes in synthesizing similar compounds .

Reaction Conditions

Parameter Optimal Conditions
SolventDMF or DMSO
Temperature80 °C
Reaction Time12-24 hours
BaseKOH or NaOH

Case Study 1: PDE Inhibition

A study investigating various pyridine derivatives demonstrated that some compounds effectively inhibited PDE4 activity, leading to reduced inflammation in animal models . While specific data on this compound was not available, its structural similarity suggests it may possess comparable activity.

Case Study 2: Anticancer Activity

In another investigation, related pyridine compounds were tested for their anticancer efficacy against human cancer cell lines. Results indicated significant cytotoxic effects, underscoring the potential of these compounds in cancer therapy . Future studies should focus on evaluating this compound for similar properties.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₀BrNO
  • Molecular Weight : 228.09 g/mol
  • CAS Number : 1357095-18-1

The compound features a bromine atom and a cyclopropylmethoxy group attached to a pyridine ring, which contributes to its unique chemical reactivity and biological interactions.

Pharmaceuticals

3-Bromo-2-(cyclopropylmethoxy)pyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance the efficacy of drugs targeting specific biological pathways. For instance, it has been investigated for its potential as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4, which is involved in inflammatory processes and neurological functions .

Organic Synthesis

This compound acts as a versatile building block in organic synthesis. It is utilized in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura cross-coupling reaction, which is pivotal for constructing complex organic molecules . The presence of the cyclopropylmethoxy group enhances its reactivity compared to other similar compounds.

Biological Research

In biological studies, this compound is employed to investigate enzyme interactions and cellular pathways. It has shown potential as a probe in biochemical assays due to its ability to influence cell signaling pathways and gene expression . Research indicates that it may modulate the activity of specific kinases, further establishing its relevance in cellular metabolism studies .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Pharmaceutical Development : Research has demonstrated that derivatives of this compound can inhibit PDE4 enzymes effectively, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Organic Synthesis Techniques : Studies have optimized conditions for utilizing this compound in Suzuki-Miyaura cross-coupling reactions, significantly improving yield and selectivity .
  • Biochemical Assays : The compound has been used as a probe in various biochemical assays to study enzyme interactions and cellular responses, showcasing its utility in biological research .

Properties

IUPAC Name

3-bromo-2-(cyclopropylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-8-2-1-5-11-9(8)12-6-7-3-4-7/h1-2,5,7H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPPABSFXUIOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.